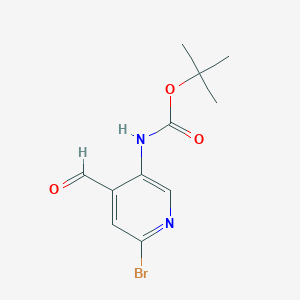

tert-Butyl(6-bromo-4-formylpyridin-3-yl)carbamate

Description

tert-Butyl(6-bromo-4-formylpyridin-3-yl)carbamate is a pyridine-derived carbamate compound featuring a bromo substituent at the 6-position and a formyl group at the 4-position of the pyridine ring. The tert-butyl carbamate group at the 3-position provides steric protection and modulates reactivity, making the compound a versatile intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. Its structure allows for diverse functionalization via nucleophilic substitution (Br) or condensation (CHO) reactions .

Properties

Molecular Formula |

C11H13BrN2O3 |

|---|---|

Molecular Weight |

301.14 g/mol |

IUPAC Name |

tert-butyl N-(6-bromo-4-formylpyridin-3-yl)carbamate |

InChI |

InChI=1S/C11H13BrN2O3/c1-11(2,3)17-10(16)14-8-5-13-9(12)4-7(8)6-15/h4-6H,1-3H3,(H,14,16) |

InChI Key |

FRCNKJCDNCHPGW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(C=C1C=O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl(6-bromo-4-formylpyridin-3-yl)carbamate typically involves the following steps:

Bromination: The starting material, 4-formylpyridine, undergoes bromination at the 6th position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.

Carbamate Formation: The brominated product is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The formyl group in tert-Butyl(6-bromo-4-formylpyridin-3-yl)carbamate can undergo oxidation to form a carboxylic acid derivative.

Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

Substitution: The bromine atom at the 6th position can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl(6-bromo-4-formylpyridin-3-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used to study the effects of brominated pyridine derivatives on biological systems. It may serve as a building block for the synthesis of bioactive molecules.

Medicine: While specific medicinal applications are not well-documented, derivatives of pyridine are often explored for their potential pharmacological properties. This compound could be investigated for its potential as a drug candidate or as a precursor in drug synthesis.

Industry: In the industrial sector, tert-Butyl(6-bromo-4-formylpyridin-3-yl)carbamate can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for various chemical processes and applications.

Mechanism of Action

The mechanism of action of tert-Butyl(6-bromo-4-formylpyridin-3-yl)carbamate is largely dependent on its chemical structure and the functional groups present. The bromine atom and formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The carbamate moiety may also play a role in stabilizing the compound and facilitating its incorporation into larger molecular structures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

- tert-Butyl (2-bromopyridin-3-yl)carbamate: Differs in the bromo substituent position (2 vs. 6).

- tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate: Contains a chloro substituent at the 2-position and a methylcarbamate group. The chloro group increases molecular weight (321.60 g/mol vs. ~303–321 g/mol for others) and may enhance electrophilicity at adjacent positions.

- tert-Butyl (4-bromo-6-methoxypyridin-3-yl)carbamate :

Substitutes the formyl group with a methoxy group at the 6-position. The methoxy group is electron-donating, reducing electrophilicity at the pyridine ring compared to the electron-withdrawing formyl group in the target compound. This difference significantly impacts reactivity in cross-coupling or condensation reactions . - tert-Butyl 6-bromo-5-pivalamidopyridin-3-ylcarbamate :

Features a pivalamido group at the 5-position, introducing steric hindrance and altering solubility. The bulky tert-butylamide group may slow nucleophilic attacks compared to the formyl group, which is more accessible for reactions like imine formation .

Physicochemical Properties

*Estimated based on analogs; †Predicted range based on pyridine-carbamate analogs ; ‡Assumed similar to analogs with bromo substituents .

Biological Activity

tert-Butyl(6-bromo-4-formylpyridin-3-yl)carbamate is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound is characterized by a pyridine ring substituted with a bromine atom and a formyl group, which are known to enhance its biological activity. The following sections explore its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C12H14BrN2O2

- Molar Mass : Approximately 299.14 g/mol

- Structure : The compound features a tert-butyl group linked to a carbamate, which is crucial for its stability and reactivity.

The biological activity of tert-butyl(6-bromo-4-formylpyridin-3-yl)carbamate is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The presence of the formyl group enhances its electrophilicity, allowing it to participate in nucleophilic reactions, while the bromine substituent can modulate its binding affinity to target proteins.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thus preventing substrate access.

- Receptor Modulation : It may act as a ligand for certain receptors, influencing cellular signaling pathways.

Biological Activity

Research has indicated that tert-butyl(6-bromo-4-formylpyridin-3-yl)carbamate exhibits a range of biological activities:

-

Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects on various cancer cell lines. For instance, it has been tested against colon adenocarcinoma and ovarian carcinoma cells, showing promising results in inhibiting cell proliferation.

Cell Line IC50 (μM) SW480 (Colon Adenocarcinoma) 5.2 A2780 (Ovarian Carcinoma) 7.8 - Anti-inflammatory Properties : The compound is also being investigated for its potential anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases.

Case Study 1: Enzyme Kinetics

A study focused on the enzyme kinetics of tert-butyl(6-bromo-4-formylpyridin-3-yl)carbamate revealed that it acts as an inhibitor for specific enzymes involved in metabolic pathways. The kinetic parameters were determined using various concentrations of the substrate and the compound.

| Parameter | Value |

|---|---|

| Km (mM) | 0.25 |

| Vmax (μmol/min) | 1.5 |

| Inhibition Type | Competitive |

Case Study 2: Cellular Uptake Studies

Cellular uptake studies demonstrated that the compound is efficiently taken up by cancer cells, leading to increased intracellular concentrations that correlate with enhanced cytotoxicity. This suggests a potential for targeted drug delivery systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.